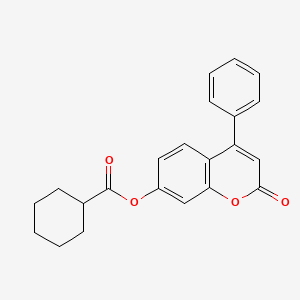

2-氧代-4-苯基-2H-色烯-7-基环己烷羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chromene derivatives involves various chemical reactions, including one-pot, multicomponent processes. For example, a novel protocol developed for the synthesis of alkyl [2-[(cyclohexylamino)carbonyl]-4-oxo-2H-chromen-3(4H)-ylidene]methyl tetrahalophthalates involves a domino O-acylation/α-addition cyclization/alcoholysis reaction, which highlights the mild reaction conditions and high bond efficiency (Teimouri & Inanloo, 2018). This illustrates the complexity and efficiency of modern synthetic methods for chromene derivatives.

Molecular Structure Analysis

The molecular structure of chromene derivatives varies significantly depending on the substituents attached to the core chromene structure. For instance, 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives show different polymorphs and crystal structures, indicating the versatility of chromene compounds in forming varied solid-state architectures (Reis et al., 2013).

Chemical Reactions and Properties

Chromene derivatives undergo a range of chemical reactions, including cyclizations and multicomponent reactions, leading to a wide variety of structures. For example, the cyclization of α,α′-bis(substituted-benzylidene)cyclohexanones with 4-hydroxycoumarin results in pyranochromene derivatives, demonstrating the reactive adaptability of the chromene core (Mahdavinia & Peikarporsan, 2013).

科学研究应用

色烯衍生物的不对称合成

研究证明了不对称合成色烯衍生物的有效方法,这对于以高对映选择性生产手性分子至关重要。这些方法涉及由手性配合物催化的串联迈克尔加成-环化反应,为合成具有潜在药用应用的色烯衍生物提供了一条有效途径(Dong 等人,2011)。

功能化色烯的多组分合成

功能化色烯通过一锅多组分反应合成,突出了产率高、有药用前景的衍生物的原子经济型方法。这些方法强调了色烯衍生物在药物发现和开发中的多功能性(Boominathan 等人,2011)。

在抗癌研究中的应用

新型取代的 2-氧代-2H-色烯基吡唑羧酸酯已被合成并对其抗癌活性进行了评估,证明了色烯衍生物在开发新的抗癌剂中的潜力。这些化合物对多种人类癌细胞系表现出有希望的活性,加深了我们对色烯在治疗应用中的作用的理解(Kumar 等人,2013)。

抗菌和抗氧化剂

色烯衍生物还被证明具有显着的抗菌和抗氧化特性。这项研究为开发新的抗菌剂和抗氧化剂开辟了道路,这对于对抗微生物耐药性和氧化应激相关疾病至关重要(Subbareddy & Sumathi,2017)。

催化和配体效率

色烯衍生物在铜催化的偶联反应中用作有效的配体,促进了广泛的有机化合物的合成。这一应用强调了色烯衍生物在有机合成中的用途,为化学家开发新型化合物提供了一个多功能的工具包(Lv & Bao,2007)。

作用机制

The mechanism of action of coumarins in biological systems can vary depending on their structure and the specific biological target. They have been found to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral effects .

安全和危害

未来方向

属性

IUPAC Name |

(2-oxo-4-phenylchromen-7-yl) cyclohexanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4/c23-21-14-19(15-7-3-1-4-8-15)18-12-11-17(13-20(18)26-21)25-22(24)16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZFNHJAXJEXGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5548513.png)

![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548519.png)

![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)

![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)

![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)

![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)

![5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5548583.png)

![4-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5548595.png)